molecular formula C22H22O6 B2720939 tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-66-0

tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No. B2720939
M. Wt: 382.412
InChI Key: OPYVIAGCOSLITP-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities, such as anti-inflammatory, anticancer, antioxidant, and antiviral properties. Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic derivative of chromone, which has shown promising results in various scientific research applications.

Scientific Research Applications

Degradation Pathways in Environmental Science

  • Research on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process highlights the formation of various organic byproducts, including tert-butyl formate and methoxy-methyl propionaldehyde. This study underscores the potential of related tert-butyl compounds in environmental degradation processes and the identification of byproducts through various analytical techniques (Stefan, Mack, & Bolton, 2000).

Electrochemical Studies

  • Investigation of electro-methoxylation reactions of compounds like 4-tert-butylcatechol in methanol provides insights into chemical transformations, suggesting avenues for synthesizing methoxyquinone derivatives through electrochemical oxidation (Nematollahi & Golabi, 2000).

Antioxidant Activities

  • The study of antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methoxyphenol, in different media shows variations in H-atom donating activities, indicating the potential of such compounds in developing antioxidants (Barclay, Edwards, & Vinqvist, 1999).

Synthesis and Catalysis

  • The synthesis of spirocyclic indoline lactone from tert-butyl [2-(benzylideneamino)phenyl]acetate highlights the versatility of tert-butyl compounds in organic synthesis and the potential for creating complex molecular structures (Hodges, Wang, & Riley, 2004).

Silver-Catalyzed Reactions

  • Silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations demonstrate the influence of counterions and additives on controlling ring size, indicating the role of tert-butyl esters in facilitating specific organic reactions (Hermann & Brückner, 2018).

properties

IUPAC Name

tert-butyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-17-10-7-15-11-18(21(24)27-19(15)12-17)14-5-8-16(25-4)9-6-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYVIAGCOSLITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

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